molecular formula C18H27N3O2 B13007058 tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate

tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate

Cat. No.: B13007058
M. Wt: 317.4 g/mol
InChI Key: LIQSKIMZLOIQGA-UHFFFAOYSA-N
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Description

tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a propyl chain, and a tetrahydro-bipyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate typically involves multiple steps:

    Formation of the bipyridinyl moiety: This step involves the cyclization of appropriate precursors to form the tetrahydro-bipyridinyl structure.

    Introduction of the propyl chain: This can be achieved through alkylation reactions using propyl halides under basic conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-bipyridinyl moiety.

    Reduction: Reduction reactions can also occur, potentially converting the bipyridinyl structure to a more saturated form.

    Substitution: The propyl chain and tert-butyl group can be involved in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Carbamates are known for their potential as enzyme inhibitors, and this compound may exhibit similar activity.

Industry

In industrial applications, tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate would depend on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.

    Propyl carbamate: A carbamate with a propyl chain.

    Tetrahydro-bipyridinyl carbamate: A compound with a similar bipyridinyl structure.

Uniqueness

tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate is unique due to the combination of its structural elements. The presence of both a tert-butyl group and a propyl chain, along with the tetrahydro-bipyridinyl moiety, provides a distinct set of chemical and physical properties that differentiate it from other carbamates.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-propyl-N-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C18H27N3O2/c1-5-13-21(17(22)23-18(2,3)4)16-14(9-8-12-20-16)15-10-6-7-11-19-15/h8-9,12H,5-7,10-11,13H2,1-4H3

InChI Key

LIQSKIMZLOIQGA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=C(C=CC=N1)C2=NCCCC2)C(=O)OC(C)(C)C

Origin of Product

United States

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